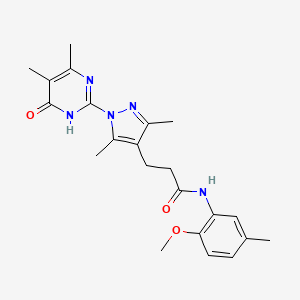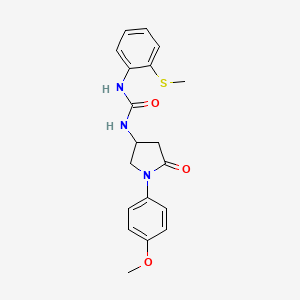
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a methoxy group (-OCH3), a pyrrolidinone group (a five-membered ring containing nitrogen and a carbonyl group), a urea group (NH2-CO-NH2), and a methylthio group (-SCH3). These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely exhibit a combination of different types of intermolecular forces including hydrogen bonding (due to the presence of nitrogen and oxygen atoms), dipole-dipole interactions, and London dispersion forces .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the pyrrolidinone group could potentially undergo reactions at the carbonyl group, and the urea group could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of polar functional groups like the pyrrolidinone and urea groups could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibition
One study detailed the synthesis of several urea derivatives, including "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea," focusing on their enzyme inhibition capabilities. The research investigated these compounds' effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, highlighting their potential as enzyme inhibitors. The study also observed the compounds' anticancer activity against a prostate cancer cell line, indicating potential therapeutic applications in oncology (Mustafa et al., 2014).
Anticancer Investigations
Another significant area of research involving this compound is its role in anticancer investigations. Studies have synthesized and characterized various urea derivatives, including the mentioned compound, assessing their antiproliferative effects against different cancer cell lines. These studies contribute to the understanding of the compound's molecular framework and its potential efficacy in treating cancer through targeted therapy approaches.
Anion Recognition and Gelation Properties
Research on substituted phenyl urea and thiourea derivatives, including the compound , has explored their anion recognition properties and potential applications in gelation. These studies provide insights into the compound's chemical behavior and interactions with other molecules, suggesting its versatility in scientific applications beyond medicinal chemistry.
Corrosion Inhibition
Another intriguing application of urea derivatives is in the field of corrosion inhibition. Studies have shown that certain urea compounds, including those structurally related to "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea," exhibit significant inhibition effects on mild steel corrosion in acidic solutions. This research highlights the compound's potential utility in industrial applications, protecting metals from corrosive environments (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-15-9-7-14(8-10-15)22-12-13(11-18(22)23)20-19(24)21-16-5-3-4-6-17(16)26-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBSYMHULRAVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

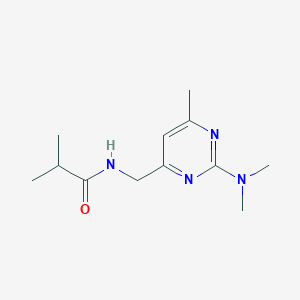
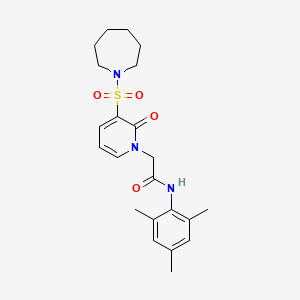
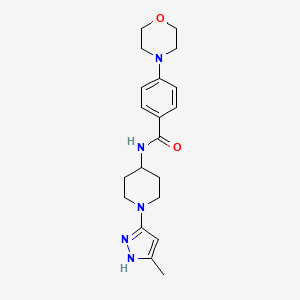
![3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2430820.png)
![4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2430821.png)
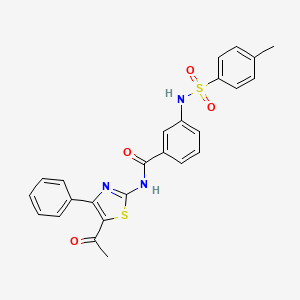

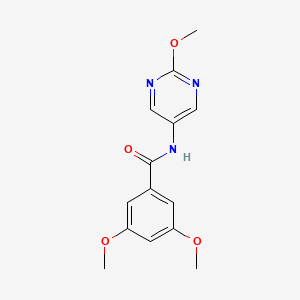
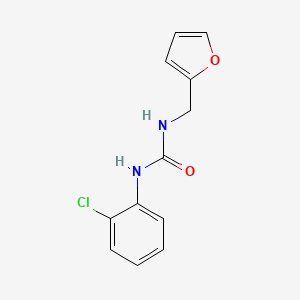
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2430829.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate](/img/structure/B2430835.png)
